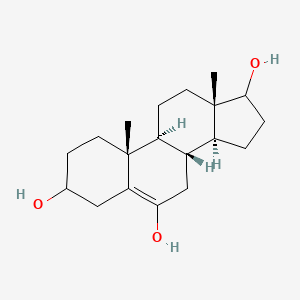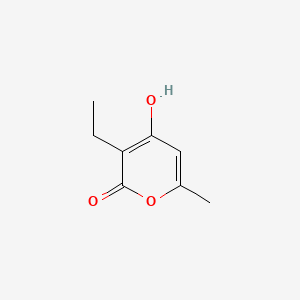
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, a morpholinyl group, and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Introduction of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via a nucleophilic substitution reaction using morpholine.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to a primary alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and enzyme functions.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules used in chemical biology research.
作用机制
The mechanism of action of 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their function or modulating their activity. This interaction can occur through binding to the active site or allosteric sites of the target protein.
In Biological Studies: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways or signal transduction processes.
相似化合物的比较
Similar Compounds
4-chloro-2-methylsulfanyl-6-piperidin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a piperidinyl group instead of a morpholinyl group.
4-chloro-2-methylsulfanyl-6-pyrrolidin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
4-chloro-2-methylsulfanyl-6-piperazin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a piperazinyl group instead of a morpholinyl group.
Uniqueness
The presence of the morpholinyl group in 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde imparts unique properties, such as increased solubility and specific binding interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H12ClN3O2S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC 名称 |
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H12ClN3O2S/c1-17-10-12-8(11)7(6-15)9(13-10)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChI 键 |
YSEKNMRKBPYJQK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)










